AGL 2043

Catalog No.
S517538
CAS No.
226717-28-8
M.F
C15H12N4S
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AGL 2043

CAS Number

226717-28-8

Product Name

AGL 2043

IUPAC Name

1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3

InChI Key

ZGDACLBJJXLKJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

AGL-2043, tyrphostin AGL-2043

Canonical SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

Description

The exact mass of the compound 1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)- is 280.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AGL 2043 is a synthetic compound classified as a tyrphostin, which is known for its selective inhibition of receptor tyrosine kinases. Specifically, AGL 2043 targets the platelet-derived growth factor receptor, which plays a significant role in various cellular processes including proliferation and differentiation. The compound has a molecular weight of 280.08 g/mol and a topological polar surface area of 71.84 Ų, with one rotatable bond and no hydrogen bond donors .

AGL 2043 primarily functions through its inhibition of receptor tyrosine kinases, particularly the platelet-derived growth factor receptor, as well as the related Flt-3 and c-Kit receptors. The compound's mechanism involves blocking the phosphorylation of these receptors, thus interfering with downstream signaling pathways that promote cell proliferation and survival .

Example Reaction

The general reaction can be summarized as follows:

AGL 2043+PDGFRInhibition of PDGFR Activity\text{AGL 2043}+\text{PDGFR}\rightarrow \text{Inhibition of PDGFR Activity}

AGL 2043 exhibits notable biological activity, particularly in vascular biology. It has been shown to reduce neointima formation in models of vascular injury, such as balloon-injured rat carotid arteries and stented porcine coronary arteries. The compound selectively inhibits smooth muscle cell proliferation in a dose-dependent manner, highlighting its potential as a therapeutic agent in preventing restenosis following vascular interventions .

The synthesis of AGL 2043 has been explored through various methods, including microwave-assisted synthesis which allows for rapid and efficient production of imidazoquinoxalinone derivatives. This method has been noted for its effectiveness in producing compounds with promising biological activities while minimizing the use of solvents and reagents .

General Synthesis Route

  • Starting Materials: Appropriate precursors are selected based on desired functional groups.
  • Reaction Conditions: Microwave irradiation is applied to facilitate the reaction.
  • Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

AGL 2043 has potential applications in the field of cardiovascular medicine, particularly in drug-eluting stents to prevent restenosis by inhibiting smooth muscle cell proliferation. Its ability to selectively target specific receptors makes it a candidate for further development in treating various proliferative disorders .

Studies have indicated that AGL 2043 interacts selectively with receptor tyrosine kinases, leading to decreased cellular proliferation signals. This specificity is crucial for minimizing off-target effects commonly associated with less selective kinase inhibitors. Research highlights its enhanced efficacy when delivered through nanoencapsulation techniques, which improve bioavailability and therapeutic outcomes .

Several compounds share structural or functional similarities with AGL 2043, particularly within the class of tyrphostins and other receptor tyrosine kinase inhibitors.

Compound NameTarget KinaseUnique Feature
Tyrphostin A25Platelet-Derived Growth Factor ReceptorSimilar mechanism but less selective
ImatinibBCR-ABL Tyrosine KinaseBroad-spectrum kinase inhibitor
SorafenibMultiple Kinases (including VEGFR)Multi-targeted approach
SunitinibVascular Endothelial Growth Factor ReceptorInhibits multiple receptor types

AGL 2043 stands out due to its specific inhibition of the platelet-derived growth factor receptor without affecting other kinases significantly, making it potentially safer for targeted therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

280.07826757 g/mol

Monoisotopic Mass

280.07826757 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OO2SLF34L

Wikipedia

Agl-2043

Dates

Modify: 2024-02-18
1: Banai S, Gertz SD, Gavish L, Chorny M, Perez LS, Lazarovichi G, Ianculuvich M, Hoffmann M, Orlowski M, Golomb G, Levitzki A. Tyrphostin AGL-2043 eluting stent reduces neointima formation in porcine coronary arteries. Cardiovasc Res. 2004 Oct 1;64(1):165-71. PubMed PMID: 15364624.
2: Banai S, Chorny M, Gertz SD, Fishbein I, Gao J, Perez L, Lazarovichi G, Gazit A, Levitzki A, Golomb G. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005 Feb;26(4):451-61. Erratum in: Biomaterials. 2005 Aug;26(23):4898-901. PubMed PMID: 15275819.
3: Gazit A, Yee K, Uecker A, Böhmer FD, Sjöblom T, Ostman A, Waltenberger J, Golomb G, Banai S, Heinrich MC, Levitzki A. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003 May 1;11(9):2007-18. PubMed PMID: 12670652.

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